molecular formula C15H10BrNO2 B2721937 (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone CAS No. 49615-94-3

(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone

Cat. No.: B2721937
CAS No.: 49615-94-3
M. Wt: 316.154
InChI Key: YTPPDEUSISZRMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone typically involves the reaction of 3-amino-2-benzofuran with 4-bromobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying the biological activity of benzofuran derivatives.

    Medicine: Investigating potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Developing new materials and compounds with specific properties

Mechanism of Action

The mechanism of action of (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-10-7-5-9(6-8-10)14(18)15-13(17)11-3-1-2-4-12(11)19-15/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPPDEUSISZRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49615-94-3
Record name (3-AMINO-1-BENZOFURAN-2-YL)(4-BROMOPHENYL)METHANONE
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